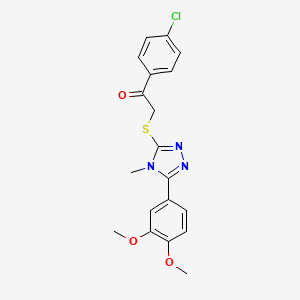

MFCD04065548

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-23-18(13-6-9-16(25-2)17(10-13)26-3)21-22-19(23)27-11-15(24)12-4-7-14(20)8-5-12/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJNUIKVQNZWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Established Synthetic Pathways for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786)

The synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been approached through various routes, with a primary focus on the chlorination of a trifluoromethylated pyrimidine (B1678525) precursor.

Precursor Synthesis and Optimization Strategies

A common and effective precursor for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is 5-(trifluoromethyl)uracil (B1200052) (5-TFU). google.com The synthesis of 5-TFU itself has been a subject of significant research to develop more sustainable and efficient methods.

Historically, the trifluoromethylation of uracil (B121893) involved reagents like gaseous trifluoromethyl iodide (CF3I), which posed challenges due to its toxicity and difficult handling. google.com These processes often required environmentally unfavorable solvents such as dimethyl sulfoxide (B87167). google.com

A significant advancement in precursor synthesis involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, for the trifluoromethylation of uracil. google.com This method offers a safer and more manageable alternative. The reaction is typically carried out in an aqueous medium with an organic peroxide, such as tert-butyl hydroperoxide (TBHP), acting as an oxidant. google.com The addition of a transition metal catalyst, like ferrous sulfate (B86663) (FeSO4), can facilitate the reaction. google.com

Optimization strategies for this precursor synthesis have focused on several key parameters:

Reagent Purity: The use of pre-treated or purified sodium trifluoromethanesulfinate has been shown to provide more consistent and higher yields compared to using the commercial-grade reagent directly. google.com

Reaction Temperature: Controlling the reaction temperature is crucial for managing the exothermic nature of the trifluoromethylation. The temperature is typically maintained between 40-100°C after the addition of the peroxide solution. google.com

Solvent Selection: While the reaction is performed in water, the choice of solvent for the workup and extraction of 5-TFU is important. Solvents like ethyl acetate, isopropyl acetate, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been effectively used. google.com

Reaction Conditions and Yield Enhancement Methodologies

Once the precursor, 5-(trifluoromethyl)uracil, is obtained, the subsequent step is its chlorination to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The most common chlorinating agent for this transformation is phosphoryl chloride (POCl3). google.com

Key aspects of this chlorination step include:

Reaction Mixture: The reaction is often carried out using a mixture of phosphoryl chloride (POCl3) and a base, such as diisopropylethylamine (DIPEA), sometimes in the presence of phosphoric acid (H3PO4). google.com

Yield Enhancement: To improve the yield of the final product, optimization of the stoichiometry of the chlorinating agent is essential. Using an excess of the chlorine source, for instance, 1.2 equivalents, can drive the reaction to completion. Refluxing in an inert solvent like dichloromethane (B109758) at temperatures between 60–80°C for 6–8 hours has been found to be effective.

A comparative table of different synthetic conditions for the chlorination step is presented below:

| Chlorinating Agent | Base/Additive | Solvent | Temperature | Reaction Time | Yield | Reference |

| POCl3 | DIPEA, H3PO4 | - | Reflux | Not Specified | Not Specified | google.com |

| POCl3 | - | Dichloromethane | 60–80°C | 6–8 hours | Not Specified |

Novel Synthetic Approaches and Catalyst Development

The development of new synthetic methods for 2,4-dichloro-5-(trifluoromethyl)pyrimidine is driven by the need for more sustainable, efficient, and selective processes.

Green Chemistry Principles in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Synthesis

Recent research has focused on incorporating green chemistry principles into the synthesis of this compound. A notable development is a novel, environmentally benign process for its manufacture. google.com This approach emphasizes the use of less hazardous reagents and solvents.

The trifluoromethylation of uracil using the Langlois reagent in water is a prime example of a greener synthetic route. google.com This method avoids the use of toxic gaseous reagents and harsh organic solvents like dimethyl sulfoxide that were used in older procedures. google.com The use of water as a solvent is a significant advantage, as all the reagents in the trifluoromethylation step are water-soluble. google.com

Further efforts in green chemistry could involve the exploration of continuous flow reactor systems. While not specifically detailed for this compound in the provided search results, continuous flow processes have been described for similar halogenated pyrimidines and offer benefits such as enhanced safety, better temperature control, and potentially higher yields and purity.

Enantioselective and Stereoselective Synthesis Considerations

The structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine itself is achiral, meaning it does not have enantiomers. Therefore, enantioselective synthesis is not a relevant consideration for the direct synthesis of this compound.

However, stereoselectivity becomes a critical factor in the derivatization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, particularly when it is used as a building block for chiral molecules. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, and the regioselectivity of this substitution can be influenced by various factors.

Research has shown that the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with amines can lead to a mixture of isomers. researchgate.net For instance, the addition of an amine can result in a 1:1 mixture of the 2-amino and 4-amino substituted products. researchgate.net To control this, Lewis acids have been employed to enhance the regioselectivity, favoring the formation of the 2-addition product with a ratio greater than 10:1. researchgate.net This demonstrates a strategy to achieve stereoselectivity in subsequent transformations of the target compound.

Derivatization Strategies of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

The two chlorine atoms on the pyrimidine ring of 2,4-dichloro-5-(trifluoromethyl)pyrimidine are reactive sites that allow for a wide range of derivatization reactions. These reactions are primarily nucleophilic substitutions, where the chlorine atoms are displaced by other functional groups.

Common derivatization strategies include:

Amination: The chlorine atoms can be substituted by various amines to create a diverse library of aminopyrimidine derivatives. researchgate.netijacskros.com The selectivity of the substitution at the C2 or C4 position can be controlled by factors such as the nature of the amine and the use of catalysts like Lewis acids. researchgate.net

Reaction with Thiols and Alkoxides: Similar to amines, thiols and alkoxides can act as nucleophiles to displace the chlorine atoms, leading to the formation of thioether and ether derivatives, respectively.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules with new carbon-carbon bonds. sigmaaldrich.com This allows for the introduction of aryl or vinyl groups.

Hydrolysis: Under certain conditions, the chlorine atoms can be hydrolyzed to hydroxyl groups, leading to the formation of uracil derivatives. google.com

The ability to selectively functionalize the 2- and 4-positions makes 2,4-dichloro-5-(trifluoromethyl)pyrimidine a versatile scaffold for the synthesis of a wide array of compounds with potential applications in medicinal chemistry and agrochemicals. chemimpex.comchemimpex.com

Functionalization at Pyrimidine Ring Positions

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are the primary sites for functionalization through nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is a critical aspect of its chemistry.

Nucleophilic Substitution: A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atoms. The substitution pattern can be controlled by the reaction conditions and the nature of the nucleophile. For instance, reactions with amines can lead to the formation of 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine or 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine derivatives. google.comresearchgate.net Sequential substitutions are also possible, allowing for the synthesis of 2,4-disubstituted pyrimidines with different functional groups. mdpi.combohrium.com

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl groups at the C4 position. mdpi.com The regioselectivity often favors substitution at the C4 position due to the electronic effects of the pyrimidine nitrogens and the trifluoromethyl group. mdpi.com However, the selectivity can be influenced by the choice of ligand and reaction conditions, with some systems showing unconventional selectivity. nih.govnih.gov

Below is a table summarizing selected functionalization reactions at the pyrimidine ring positions of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

| Position | Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |

| C4 | Nucleophilic Substitution (Amination) | Amines | 4-Amino-2-chloro-5-(trifluoromethyl)pyrimidines | google.comresearchgate.net |

| C2 | Nucleophilic Substitution (Amination) | Amines (with Lewis acid) | 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidines | google.comresearchgate.net |

| C4 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | 4-Aryl/Heteroaryl-2-chloro-5-(trifluoromethyl)pyrimidines | mdpi.com |

| C2 & C4 | Sequential Nucleophilic Substitution | Two different nucleophiles | 2,4-Disubstituted-5-(trifluoromethyl)pyrimidines | mdpi.combohrium.com |

Regioselective and Chemoselective Modification Reactions

The differential reactivity of the C2 and C4 positions allows for highly regioselective and chemoselective modifications of 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Regioselective Amination: The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with amines can yield a mixture of regioisomers. google.comresearchgate.net However, the use of Lewis acids can significantly enhance the selectivity for substitution at the C2 position, providing a pathway to 2-amino-4-chloropyrimidine (B19991) derivatives. google.comresearchgate.net Conversely, in many cases, nucleophilic attack preferentially occurs at the C4 position. researchgate.net For example, a method for the regioselective synthesis of 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid tert-butyl ester involves reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 4-amino-benzoic acid tert-butyl ester in the presence of a non-nucleophilic base. google.com

Chemoselective Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C4-chloro is generally more reactive than the C2-chloro. mdpi.com This inherent chemoselectivity allows for the selective functionalization of the C4 position while leaving the C2-chloro available for subsequent transformations. Microwave-assisted Suzuki coupling has been shown to be a highly efficient method for the regioselective synthesis of C4-substituted pyrimidines. mdpi.com

The table below highlights examples of regioselective and chemoselective reactions.

| Reaction Type | Conditions | Major Product | Selectivity | Reference(s) |

| Amination | Amine, non-nucleophilic base | 4-(4-chloro-5-trifluoromethyl-pyrimidin-2-ylamino)-benzoic acid tert.butyl ester | High for C2 substitution | google.com |

| Amination | Amine, Lewis acid | 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine | >10:1 in favor of C2-addition | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, microwave | 4-Aryl-2-chloro-5-(trifluoromethyl)pyrimidine | High for C4 substitution | mdpi.com |

Mechanistic Investigations of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Reactions

Understanding the mechanisms of the reactions involving 2,4-dichloro-5-(trifluoromethyl)pyrimidine is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates and Transition States

The reactions of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, particularly nucleophilic aromatic substitution, proceed through the formation of Meisenheimer-like intermediates. The stability of these intermediates plays a key role in determining the regioselectivity of the reaction. The electron-withdrawing trifluoromethyl group at the C5 position deactivates the pyrimidine ring towards electrophilic attack but stabilizes the negatively charged intermediates formed during nucleophilic substitution.

In SNAr reactions, the attack of a nucleophile at either C2 or C4 leads to the formation of a tetrahedral intermediate. The relative energies of the transition states leading to these intermediates, as well as the stabilities of the intermediates themselves, dictate the observed regioselectivity. Quantum-chemical calculations have been employed to study the LUMO (Lowest Unoccupied Molecular Orbital) distribution in related dichloropyrimidines, which can provide insights into the preferred sites of nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidines, the LUMO is often more localized at the C4 position, suggesting it is the more electrophilic site. wuxiapptec.com

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the reactivity and selectivity of transformations involving 2,4-dichloro-5-(trifluoromethyl)pyrimidine. While specific kinetic and thermodynamic data for this exact compound are not extensively reported in the provided search results, general principles from related systems can be applied.

The rate of nucleophilic substitution is influenced by the nature of the nucleophile, the solvent, and the temperature. The relative rates of substitution at C2 and C4 can be determined through competition experiments. For example, the observation that amination can lead to a mixture of isomers indicates that the activation barriers for attack at both positions are comparable under certain conditions. researchgate.net

In the context of palladium-catalyzed cross-coupling, the reaction mechanism involves several steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity is often determined in the oxidative addition step, where the palladium catalyst inserts into one of the C-Cl bonds. The preference for oxidative addition at C4 in Suzuki couplings of 2,4-dichloropyrimidines is a well-documented phenomenon. mdpi.com

Further detailed kinetic and computational studies would be beneficial to fully elucidate the factors controlling the reactivity and selectivity of this important synthetic building block.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural analysis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), offering detailed insights into its unique molecular framework.

High-resolution, one-dimensional NMR spectroscopy confirms the presence and chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides the most straightforward evidence for the pyrimidine (B1678525) ring's substitution pattern. In a deuterated acetone (B3395972) solvent (CD₃COCD₃), the spectrum for 2,4-dichloro-5-(trifluoromethyl)pyrimidine displays a single, sharp singlet at approximately δ 8.8 ppm. google.com This signal corresponds to the lone proton at the C6 position of the pyrimidine ring, and its singlet nature confirms the absence of adjacent protons. Product specifications from chemical suppliers consistently report that the ¹H-NMR spectrum is consistent with the expected structure. thermofisher.comavantorsciences.comthermofisher.com

¹³C NMR: While specific experimental data for the ¹³C NMR of this compound is not widely published, the expected spectrum can be predicted based on its structure. It would feature four distinct signals in the aromatic region corresponding to the four carbon atoms of the pyrimidine ring and one signal for the trifluoromethyl carbon. The carbon bonded to the single proton (C6) would appear as a doublet due to ¹JCH coupling. The carbon attached to the trifluoromethyl group (C5) would appear as a quartet due to coupling with the three fluorine atoms. The two carbons bonded to chlorine atoms (C2 and C4) would have distinct chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the trifluoromethyl (-CF₃) group. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine in deuterated acetone, the ¹⁹F NMR spectrum shows a signal at approximately -63.7 ppm. google.com This chemical shift is characteristic of a CF₃ group attached to an electron-deficient aromatic ring system.

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Attribution | Source |

|---|---|---|---|---|---|

| ¹H | CD₃COCD₃ | 8.8 ppm | Singlet (s) | H-6 | google.com |

| ¹⁹F | CD₃COCD₃ | -63.7 ppm | Singlet (s) | -CF₃ | google.com |

While one-dimensional NMR provides foundational data, multi-dimensional NMR techniques are indispensable for mapping the precise connectivity between atoms. epfl.ch

COSY (Correlation Spectroscopy): In a COSY experiment for this molecule, no cross-peaks would be observed, as there is only a single, isolated proton with no other protons to couple with through two or three bonds. epfl.ch This lack of correlation further confirms the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons to which they are attached. epfl.ch For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, this would show a single cross-peak connecting the proton signal at ~8.8 ppm to the C6 carbon resonance in the ¹³C spectrum, definitively assigning the C6 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. epfl.ch This is particularly useful for assigning quaternary carbons (those without attached protons). epfl.ch For this compound, the H6 proton would show correlations to the adjacent carbons: C5 (which bears the -CF₃ group) and C4 (which bears a chlorine atom). Furthermore, HMBC can show correlations from the fluorine atoms to C5 and potentially to C4 and C6, providing a comprehensive map of the molecular skeleton.

Although specific experimental 2D NMR data for this compound are not publicly documented, the application of these techniques is a standard procedure for unambiguous structure confirmation in medicinal and agrochemical research.

Solid-state NMR (ssNMR) is a powerful method for characterizing chemical structures in the solid phase, providing information on polymorphism (different crystalline forms) and the structure of amorphous materials. It can detect differences in molecular packing and conformation that are averaged out in solution-state NMR. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is described as a liquid or low melting solid, ssNMR could be used to study its crystalline form at low temperatures. thermofisher.comavantorsciences.com However, there are no publicly available research findings detailing the use of solid-state NMR for the analysis of this specific compound.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Mass Spectrometry (MS) Investigations

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is C₅HCl₂F₃N₂. thermofisher.com HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass, confirming the molecular formula with high confidence. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be clearly resolved, further validating the structure. While a patent document reports an Electrospray Ionization (ESI) mass spectrometry result showing a peak at m/z 216 corresponding to the [M-1]⁻ ion, this represents a low-resolution measurement. google.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅HCl₂F₃N₂ | thermofisher.com |

| Molecular Weight (g/mol) | 216.97 | thermofisher.com |

| Calculated Exact Mass | 215.9472 | Calculated |

| Observed ESI-MS Ion | [M-1]⁻ at m/z 216 | google.com |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. dokumen.pub For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the molecular ion would be selected and subjected to collision-induced dissociation. Although specific MS/MS studies on this compound are not detailed in the searched literature, predictable fragmentation pathways would include the loss of a chlorine atom, the cleavage of the trifluoromethyl group, or the fragmentation of the pyrimidine ring itself. libretexts.org Analysis of these fragments provides conclusive evidence for the identity and arrangement of the various substituents on the pyrimidine core. This technique is routinely used to distinguish between isomers, which might have identical molecular weights but different structures and, therefore, different fragmentation patterns. researchgate.net

Isotopic Labeling in MS Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry (MS) to track the transformation of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can follow the path of the label from reactant to product. researchgate.netdoi.org Mass spectrometry detects the mass shift corresponding to the incorporated isotope, allowing for the unambiguous identification of bond formations and cleavages. doi.org

In the context of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, isotopic labeling can be employed to investigate its reactivity, particularly in nucleophilic substitution reactions where the two chlorine atoms are displaced. For example, to study the regioselectivity of a substitution reaction, a synthesis could be performed using a pyrimidine precursor enriched with ¹⁵N. The subsequent analysis of the product fragments in a tandem MS (MS/MS) experiment would reveal which nitrogen atom is retained in a specific fragment, thereby clarifying the reaction pathway. researchgate.net

Similarly, using deuterated nucleophiles or solvents would help determine the role of proton transfer steps during a reaction. researchgate.net The use of stable isotope-assisted metabolomics provides a framework for how labeled precursors can be traced through complex networks, a strategy that can be adapted to study the metabolic fate or degradation pathways of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in biological systems. acs.org The ability to differentiate isotopologues with high-resolution mass spectrometry is crucial for these studies. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making the resulting spectrum a unique molecular fingerprint.

Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally useful tool for identifying the functional groups present in a compound. For 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, quality control specifications confirm that its infrared spectrum is consistent with its known structure. avantorsciences.comthermofisher.com

The key functional groups—the pyrimidine ring, the C-Cl bonds, and the C-F bonds of the trifluoromethyl group—give rise to characteristic absorption bands. Based on data from similar halogenated pyridine (B92270) and pyrimidine compounds, the expected vibrational frequencies can be predicted. nist.govresearchgate.net

Table 1: Predicted FT-IR Frequencies for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H stretch of the single proton on the pyrimidine ring. |

| 1600-1550 | C=N, C=C Stretch | Pyrimidine ring stretching vibrations. These are characteristic of aromatic heterocyclic systems. researchgate.net |

| 1450-1350 | Ring Skeletal Vibrations | In-plane skeletal vibrations of the pyrimidine ring. |

| 1350-1100 | C-F Stretch | Strong, characteristic absorptions from the symmetric and asymmetric stretching of the C-F bonds in the -CF₃ group. researchgate.net |

| 800-600 | C-Cl Stretch | Stretching vibrations of the two carbon-chlorine bonds. The exact position depends on the substitution pattern. |

This table is generated based on characteristic frequencies for the specified functional groups and data from analogous compounds.

Molecular Vibrational Mode Analysis by Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. researchgate.net While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, Raman spectroscopy would be particularly effective for observing the symmetric breathing mode of the pyrimidine ring and vibrations associated with the C-Cl and C-F bonds. Analysis of related molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) shows that ring breathing modes appear as strong bands in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Active Modes for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 1600-1550 | C=N, C=C Stretch | Pyrimidine ring stretching vibrations, often strong in both Raman and IR. researchgate.net |

| 1010-980 | Ring Breathing Mode | A symmetric vibration involving the entire pyrimidine ring, typically strong and sharp in the Raman spectrum. researchgate.net |

| 800-600 | C-Cl Stretch | Symmetric C-Cl stretching modes are expected to be Raman active. |

This table is generated based on characteristic Raman shifts for the specified functional groups and data from analogous compounds.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules by several orders of magnitude (up to 10¹¹). wikipedia.orgclinmedjournals.org This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. mdpi.com The two primary mechanisms for this enhancement are electromagnetic enhancement, arising from localized surface plasmon resonance, and chemical enhancement, involving charge-transfer between the molecule and the metal surface. wikipedia.orgclinmedjournals.org

While no specific SERS studies on 2,4-Dichloro-5-(trifluoromethyl)pyrimidine are documented, the technique has been successfully applied to pyrimidine and its derivatives. nih.govacs.org In a hypothetical SERS analysis, the pyrimidine molecule would likely adsorb onto a silver or gold nanoparticle surface via the lone pair electrons of its nitrogen atoms. This interaction would lead to a significant enhancement of the vibrational modes, especially those of the pyrimidine ring. The strong enhancement allows for the detection of the compound at extremely low concentrations, making SERS a powerful tool for trace analysis in various applications. clinmedjournals.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower-energy ground state to a higher-energy excited state.

Electronic Absorption Characteristics and Chromophore Analysis

The chromophore in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine is the pyrimidine ring itself. Like other aromatic and heteroaromatic systems, it undergoes characteristic electronic transitions. The primary transitions expected for the pyrimidine ring are:

π → π transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital.

The substituents on the pyrimidine ring—the two chlorine atoms and the trifluoromethyl group—act as auxochromes and significantly modulate these transitions. ijcrt.org

Chlorine atoms: As electron-withdrawing groups with available lone pairs, they can cause a bathochromic (red) shift in the π → π* transitions due to resonance effects and a hypsochromic (blue) shift in the n → π* transitions due to their inductive effect, which lowers the energy of the non-bonding orbitals.

Trifluoromethyl group (-CF₃): This is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence is expected to influence the energy levels of the molecular orbitals, typically causing a hypsochromic shift in the absorption bands compared to an unsubstituted pyrimidine. ijcrt.org

Studies on similarly substituted pyrimidines confirm that the electronic spectra are governed by this interplay of substituent effects. ijcrt.orgorientjchem.org The polarity of the solvent can also induce spectral shifts (solvatochromism) by differentially stabilizing the ground and excited states. ijcrt.orgorientjchem.org

Table 3: Predicted Electronic Transitions for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

| Transition Type | Expected Wavelength Region (nm) | Relative Intensity | Description |

|---|---|---|---|

| π → π* | 200 - 280 | High | Corresponds to the main absorption bands of the substituted pyrimidine chromophore. orientjchem.org |

This table is generated based on general principles of UV-Vis spectroscopy for substituted pyrimidines.

Solvent Effects on UV-Vis Spectra

The ultraviolet-visible (UV-Vis) spectrum of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is influenced by the solvent environment, a phenomenon known as solvatochromism. The absorption bands in the UV-Vis spectrum, which typically arise from n→π* and π→π* electronic transitions within the pyrimidine ring, can shift in wavelength (λ_max) and intensity in response to solvent polarity.

Generally, polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to spectral shifts. For instance, in polar protic solvents like ethanol (B145695) or water, hydrogen bonding can occur with the nitrogen atoms of the pyrimidine ring, affecting the energy of the n-orbitals. This often results in a hypsochromic (blue) shift for n→π* transitions. Conversely, π→π* transitions may exhibit a bathochromic (red) shift in polar solvents, which tend to stabilize the more polar excited state. A related compound, 2,4-dichloro-5-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)pyrimidine, shows a maximum absorption at 264 nm in ethanol, indicating the region of UV activity for this class of compounds. google.com

The study of these solvent effects provides valuable information about the electronic structure of the molecule and its interactions with its immediate surroundings. ijiset.com A systematic investigation would involve recording the UV-Vis spectra in a series of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile (B52724), DMSO) and polar protic (e.g., ethanol, water).

Table 1: Hypothetical UV-Vis Spectral Data for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in Various Solvents

| Solvent | Polarity Index | Transition Type | Expected λmax (nm) Shift |

| Hexane | 0.1 | n→π | Baseline |

| Acetonitrile | 5.8 | n→π | Hypsochromic (Blue Shift) |

| Ethanol | 4.3 | n→π | Hypsochromic (Blue Shift) |

| Water | 10.2 | n→π | Strong Hypsochromic Shift |

| Hexane | 0.1 | π→π | Baseline |

| Acetonitrile | 5.8 | π→π | Bathochromic (Red Shift) |

| Ethanol | 4.3 | π→π | Bathochromic (Red Shift) |

| Water | 10.2 | π→π | Strong Bathochromic Shift |

X-ray Diffraction (XRD) Analysis for Crystalline Structure

X-ray diffraction (XRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in solid materials. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which can exist as a crystalline solid, XRD methods are used to define its crystal structure, identify different polymorphic forms, and ensure quality control. researchgate.netrigaku.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Studies on derivatives, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, which is formed from the reaction of the parent compound with 1H-pyrazole, have been successfully characterized using SC-XRD. iucr.orgresearchgate.net The analysis of this derivative confirmed that substitution occurred at the C4 position of the pyrimidine ring and revealed that the molecule is nearly planar. iucr.org Such studies provide invaluable insight into the reactivity and structural properties of the pyrimidine core. The crystal data obtained for the parent compound and its derivatives are critical for understanding intermolecular interactions, such as stacking, which dictate the crystal packing.

Table 2: Crystal Data for 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine iucr.org

| Parameter | Value |

| Chemical Formula | C₈H₄ClF₃N₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5776 (3) |

| b (Å) | 7.7117 (4) |

| c (Å) | 21.8335 (12) |

| V (ų) | 939.12 (9) |

| Z | 4 |

| Temperature (K) | 100 |

Powder X-ray Diffraction for Polymorphism and Amorphous Content Studies

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rigaku.com Different polymorphs of a substance can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and quantify polymorphic forms in a bulk sample. mdpi.comresearchgate.net

Each crystalline form of 2,4-dichloro-5-(trifluoromethyl)pyrimidine will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular angles (2θ). In a manufacturing setting, PXRD is used as a quality control tool to ensure batch-to-batch consistency of the desired polymorphic form and to detect the presence of any unwanted polymorphs or amorphous content. mdpi.com For quantitative analysis, a calibration curve can be constructed by preparing mixtures with known weight percentages of different polymorphs and measuring the intensity of characteristic, non-overlapping peaks. mdpi.com This allows for the detection and quantification of polymorphic impurities, even at low levels.

Hyphenated and Chromatographic-Spectroscopic Analytical Method Development

Chromatographic techniques are fundamental for separating components in a mixture, while spectroscopic detectors provide identification and quantification. The development of robust chromatographic methods is crucial for assessing the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and for profiling any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds. For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, HPLC methods are used to monitor the progress of its synthesis and to quantify its purity in the final product. google.com

Method development typically involves optimizing several parameters to achieve good resolution between the main compound and any impurities. researchgate.net A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often run in a gradient mode to ensure the elution of compounds with a range of polarities. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor multiple wavelengths simultaneously, providing spectral information that aids in peak identification. researchgate.net A wavelength of 220 nm has been used for monitoring reactions involving this compound. google.com Validation of the method would include assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 3: Typical Parameters for HPLC Method Development

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Water (Gradient) | Elution of a range of analytes |

| Flow Rate | 1.0 mL/min | Optimize separation and run time |

| Column Temperature | 30 °C | Ensure reproducible retention times |

| Injection Volume | 10 µL | Introduce sample onto the column |

| Detector | Diode-Array Detector (DAD) | Quantification and peak purity analysis |

| Wavelength | 220 nm or 260 nm | Monitor absorbance of the pyrimidine ring |

Gas Chromatography (GC) Techniques for Volatile Analysis and Impurity Profiling

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. It is used to determine the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine and to identify and quantify volatile impurities, including residual solvents from the synthesis process. avantorsciences.comthermofisher.com Purity specifications for this compound often cite a minimum purity of >98.0% as determined by GC. tcichemicals.com

A typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., nitrogen or helium) through a capillary column. The separation is based on the compounds' boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. For impurity identification, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing structural information on the separated components. Method development includes optimizing the oven temperature program to ensure adequate separation of all volatile components within a reasonable analysis time. bibliotekanauki.pl

Table 4: Typical Parameters for GC Method Development bibliotekanauki.pl

| Parameter | Typical Setting | Purpose |

| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane) | General purpose separation |

| Carrier Gas | Nitrogen or Helium | Mobile phase to carry analytes |

| Injector Temperature | 240 °C | Ensure complete vaporization of sample |

| Detector Temperature | 260 °C (FID) | Maintain analytes in gas phase |

| Oven Program | Initial Temp: 50°C, Ramp to 250°C | Separate compounds by boiling point |

| Injection Mode | Split | Prevent column overloading |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantification and/or identification |

Coupling of Chromatography with Mass Spectrometry (e.g., LC-MS, GC-MS)

The hyphenation of chromatographic techniques with mass spectrometry represents a powerful approach for the analysis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity, making them indispensable for the identification, quantification, and purity assessment of this halogenated pyrimidine derivative.

Gas chromatography is frequently cited by commercial suppliers as the primary method for determining the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine. tcichemicals.comthermofisher.com The compound's volatility and thermal stability make it well-suited for GC analysis. In a typical GC-MS setup, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

Several suppliers specify the purity of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as determined by GC. For instance, some sources indicate a purity of ≥96.0%, while others report a higher purity of >98.0%. tcichemicals.comthermofisher.comavantorsciences.com This demonstrates the utility of GC in quality control for this compound. The selection of an appropriate GC column, typically a non-polar or medium-polarity capillary column, is crucial for achieving optimal separation from any impurities or starting materials.

While less commonly detailed in publicly available literature for this specific compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable analytical tool, particularly for monitoring reaction progress and for the analysis of less volatile derivatives. In LC-MS, separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. This technique is particularly useful for analyzing reaction mixtures without extensive sample preparation. For instance, the progress of nucleophilic substitution reactions involving halogenated pyrimidines can be effectively monitored by observing the disappearance of the starting material and the appearance of the product peaks in the LC-MS chromatogram.

The mass spectrometric detection in both GC-MS and LC-MS provides structural information that is crucial for unambiguous identification. The isotopic pattern characteristic of chlorine-containing compounds (due to the presence of ³⁵Cl and ³⁷Cl isotopes) in the mass spectrum of 2,4-dichloro-5-(trifluoromethyl)pyrimidine would be a key identifier.

The table below summarizes the typical analytical parameters and findings from chromatographic-mass spectrometric analyses of 2,4-dichloro-5-(trifluoromethyl)pyrimidine based on available data.

| Analytical Technique | Parameter | Finding/Specification | Reference(s) |

| Gas Chromatography (GC) | Purity | ≥96.0% | thermofisher.comavantorsciences.com |

| Purity | >98.0% | tcichemicals.com | |

| Confirmation | Conforms to structure | avantorsciences.com | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Application | Monitoring reaction progress | |

| Confirmation | Used for compound identification | bldpharm.com |

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure and reactivity.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

The electronic structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) is significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group attached to the pyrimidine (B1678525) ring. These substituents are expected to lower the energy levels of the molecular orbitals.

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding a molecule's reactivity and electronic transitions. For analogous compounds like 2,4-dichloro-5-(thiophen-3-yl)pyrimidine, the LUMO is primarily located on the pyrimidine core, a characteristic likely shared by the title compound due to its electron-deficient nature. A precise HOMO-LUMO gap calculation for 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which would indicate its kinetic stability and the energy required for electronic excitation, is not available in published literature.

Reactivity Prediction and Reaction Path Calculations

The electronegative substituents on the pyrimidine ring are predicted to create electrophilic sites, making the compound susceptible to nucleophilic substitution reactions. Studies on similar 2,4-dichloropyrimidine (B19661) systems indicate that the chlorine atoms at the C2 and C4 positions are the most likely sites for nucleophilic attack. mdpi.com However, for 2,4-dichloro-5-(trifluoromethyl)pyrimidine specifically, it has been noted that the addition of amines can result in a mixture of isomers, suggesting a complex reactivity profile that could be elucidated through detailed reaction path calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic data, which are invaluable for the structural characterization of a compound. While experimental spectroscopic data such as ¹H-NMR and infrared spectra are confirmed to be consistent with the structure of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, detailed theoretical predictions of its NMR chemical shifts and vibrational frequencies have not been published. thermofisher.com For similar molecules, methods like the Gauge-Independent Atomic Orbital (GIAO) are used for accurate NMR shift predictions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure, conformational flexibility, and interactions of a molecule.

Conformational Analysis and Energy Landscapes

Due to the largely planar and rigid nature of the pyrimidine ring, 2,4-dichloro-5-(trifluoromethyl)pyrimidine is expected to have a relatively simple conformational landscape. The primary conformational flexibility would arise from the rotation of the trifluoromethyl group. A detailed analysis of the rotational energy barrier of the C-CF₃ bond would provide valuable information about the molecule's preferred conformation and its dynamics at different temperatures. However, such a study is not currently available.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of 2,4-dichloro-5-(trifluoromethyl)pyrimidine would be governed by a combination of dipole-dipole interactions, owing to the polar C-Cl and C-F bonds, and weaker van der Waals forces. The presence of halogen atoms also introduces the possibility of halogen bonding. Understanding these interactions is key to predicting the compound's behavior in different solvents and its crystal packing. While the importance of solvent effects is acknowledged in computational studies of related compounds, specific modeling of these effects for 2,4-dichloro-5-(trifluoromethyl)pyrimidine has not been reported.

Basic Computed Properties

While detailed theoretical studies are lacking, basic computational data is available from public databases.

| Property | Value | Source |

| Molecular Formula | C₅HCl₂F₃N₂ | PubChem nih.gov |

| Molecular Weight | 216.97 g/mol | PubChem nih.gov |

| XLogP3-AA | 3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Polarizability | 14.7 ų | EPA CompTox Dashboard epa.gov |

| Henry's Law Constant | 4.17e-3 | EPA CompTox Dashboard epa.gov |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target.

Methodology:

The general methodology for molecular docking studies involving pyrimidine derivatives, including structures similar to 2,4-dichloro-5-(trifluoromethyl)pyrimidine, typically involves several key steps. Initially, the three-dimensional structures of the ligand and the target protein are prepared. This may involve optimization of the ligand's geometry using quantum chemical methods like Density Functional Theory (DFT). researchgate.net For the protein, hydrogen atoms are usually added, and any co-crystallized ligands or water molecules might be removed.

Software such as AutoDock Vina is commonly employed for performing the docking calculations. researchgate.net These programs explore a wide range of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity. researchgate.netresearchgate.net The result is a set of predicted binding modes, with the lowest energy conformations considered the most likely. researchgate.net

Theoretical Binding Modes:

While specific docking studies for 2,4-dichloro-5-(trifluoromethyl)pyrimidine are not extensively detailed in the provided results, studies on related pyrimidine derivatives offer insights into potential binding interactions. For instance, in the context of enzyme inhibition, the pyrimidine core can form crucial hydrogen bonds with amino acid residues in the active site. mdpi.com The chlorine atoms and the trifluoromethyl group of MFCD04065548 are expected to play significant roles in modulating binding affinity and specificity. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrimidine ring and participate in hydrophobic or specific fluorine-protein interactions. mdpi.com

In studies of pyrimidine derivatives targeting enzymes like VEGFR-2, interactions often involve hydrogen bonding with key residues such as Cys1045. mdpi.com The dichlorophenyl moiety in some inhibitors has been shown to increase binding affinity. mdpi.com For 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the two chlorine atoms provide potential sites for halogen bonding and other interactions, while the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are favorable characteristics for kinase inhibitors.

| Functional Group | Potential Interaction Type | Significance |

|---|---|---|

| Pyrimidine Ring | Hydrogen Bonding, π-π Stacking | Core scaffold interaction with protein backbone or side chains. |

| Chlorine Atoms | Halogen Bonding, Hydrophobic Interactions | Directional interactions that can enhance binding affinity and specificity. |

| Trifluoromethyl Group | Hydrophobic Interactions, Fluorine-Protein Interactions | Increases lipophilicity and metabolic stability; can form specific contacts with the protein. mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Affinity Relationships (SAFIR) Methodologies

QSAR and SAFIR are computational methods that correlate the chemical structure of compounds with their biological activity or binding affinity, respectively. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors that encode various aspects of a molecule's structure. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For halogenated pyrimidine derivatives, software like DRAGON can be used to calculate a large number of descriptors. nih.gov

The next crucial step is descriptor selection, where a subset of the most relevant descriptors is chosen to build the predictive model. nih.gov This is essential to avoid overfitting and to create a model that is both simple and has good predictive power. u-strasbg.fr Techniques like the bee algorithm have been successfully used to select the most effective descriptors for halogenated pyrimidine derivatives. nih.gov

Once the descriptors are selected, a mathematical model is developed to relate these descriptors to the biological activity. nih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common methods used for this purpose. nih.gov The performance of the developed QSAR model is evaluated using various statistical parameters, including the correlation coefficient (R²), root mean square error (RMSE), and the results of cross-validation (e.g., leave-one-out Q²). nih.govnih.gov For a series of halogenated pyrimidine derivatives, a QSAR model developed using a bee algorithm for descriptor selection achieved a high correlation coefficient (R² = 0.9627) and good predictive ability as confirmed by leave-one-out cross-validation (Q² = 0.9297). nih.gov

| Step | Description | Example Tools/Methods |

|---|---|---|

| Data Set Preparation | Collection of a series of compounds with known biological activities. | Literature, internal databases. |

| Descriptor Calculation | Generation of numerical representations of molecular structures. | DRAGON software, CDK descriptors. nih.govtum.de |

| Descriptor Selection | Choosing the most relevant descriptors to build the model. | Bee algorithm, genetic algorithm, stepwise regression. nih.govnih.gov |

| Model Building | Establishing a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). nih.gov |

| Model Validation | Assessing the statistical significance and predictive power of the model. | Internal validation (cross-validation), external validation (test set). nih.govu-strasbg.fr |

Computational methods are also employed to predict the environmental fate of chemicals, such as their biodegradability. Structure-Biodegradability Relationships (SBRs) aim to correlate a compound's chemical structure with its susceptibility to biodegradation. rsc.org

For fluorinated compounds, their persistence in the environment is a concern. acs.org The presence of fluorine atoms can significantly impact a molecule's biodegradability. nih.gov Enzymes like fluoroacetate (B1212596) dehalogenases are capable of cleaving carbon-fluorine bonds, which is a crucial step in the degradation of some fluorinated organic pollutants. nih.gov

Predictive models for biodegradability can be developed using similar principles to QSAR. By compiling a dataset of compounds with known biodegradability data, it is possible to identify structural fragments or physicochemical properties that are associated with either persistence or ready biodegradability. rsc.org For fluorinated pyrimidines, the position and number of fluorine atoms, as well as the presence of other functional groups, would be important descriptors to consider in an SBR model. While specific SBR studies on 2,4-dichloro-5-(trifluoromethyl)pyrimidine were not found, the general understanding is that highly halogenated and compact structures can be more resistant to microbial degradation.

Descriptor Selection and Predictive Model Development

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are powerful computational strategies used in the early stages of drug discovery to identify promising lead compounds from large chemical databases.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the knowledge of known active compounds. One such technique is similarity-based virtual screening, where a database of compounds is searched for molecules that are structurally similar to a known active compound. mdpi.com This approach was used to screen a virtual library of 320 substituted pyrimidines to identify potential antituberculosis agents. mdpi.com

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target. Molecular docking, as described earlier, is a primary tool for structure-based screening. drugdesign.org A virtual library of compounds can be docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. This approach was successfully used to screen a library of diaminopyrimidines to identify novel and soluble inhibitors. drugdesign.org

De novo design is a computational approach that aims to design novel molecules with desired properties from scratch. nih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.

For pyrimidine derivatives, de novo design strategies can be employed to explore novel chemical space and generate new scaffolds. nih.gov One strategy involves a "deconstruction-reconstruction" approach where a complex pyrimidine-containing structure is broken down into simpler fragments, which are then used to build new, diverse heterocyclic analogues. nih.gov This can be particularly useful for generating chemical libraries for structure-activity relationship (SAR) studies. nih.gov DNA-encoded library technology (DELT) is another powerful platform for generating and screening vast libraries of compounds, and it has been applied to pyrimidine-focused libraries to identify potent inhibitors. figshare.comnih.govacs.org

Ligand-Based and Structure-Based Virtual Screening Approaches

Cheminformatics and Data Mining Applications

Cheminformatics and data mining have become indispensable tools for navigating the vast chemical space of pyrimidine derivatives. By leveraging large datasets and computational algorithms, researchers can identify structure-activity relationships (SAR), predict properties, and design novel compounds with desired characteristics. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, with its distinct electronic and steric features imparted by the chloro and trifluoromethyl substituents, serves as a pertinent example within this data-driven landscape.

Large-Scale Data Analysis of Pyrimidine Derivatives

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and approved drugs. nih.gov This prevalence has led to the inclusion of hundreds of thousands of pyrimidine derivatives in large chemical databases such as ChEMBL, PubChem, and ZINC. ontosight.aiontosight.ai Large-scale analysis of these databases allows researchers to discern patterns and trends that correlate specific substitution patterns with biological activities.

High-throughput screening (HTS) campaigns and, more recently, DNA-encoded library technology (DELT) have been instrumental in generating massive amounts of data on pyrimidine-based compounds. nih.govupenn.edu DELT, in particular, enables the rapid synthesis and screening of libraries containing millions to billions of molecules, where each compound is tagged with a unique DNA barcode for identification. nih.gov Analysis of these large datasets often involves clustering compounds based on structural similarity and correlating these clusters with screening outcomes. For instance, a study on pyrimidine-focused DNA-encoded libraries successfully identified potent binders for the protein BRD4, validating the utility of this approach. nih.gov

The structural attributes of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine are highly relevant in this context. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group significantly influences the electron distribution of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution. researchgate.net This reactivity is a key feature exploited in the synthesis of diverse compound libraries. Data mining studies on such halogenated pyrimidines help in understanding the regioselectivity of these reactions and the impact of different substituents on biological targets. researchgate.net

Table 1: Representative Data from Large-Scale Analysis of Pyrimidine-Based Libraries This table is a representative example based on findings in the cited literature and illustrates the type of data generated from large-scale analyses.

| Library Type | Analytical Approach | Key Structural Insights | Associated Finding/Target | Citation |

|---|---|---|---|---|

| Diversity-Oriented Pyrimidine Library | Bemis-Murcko Clustering & 3D-Pharmacophore Modeling | Identification of diverse scaffolds covering a broad chemical space. | General 'hit' finding for various biological receptors. | chemdiv.com |

| DNA-Encoded Pyrimidine Library | Affinity Selection & Sequencing | Importance of substituent positions and chemoselectivity for target binding. | Identification of nanomolar inhibitors for BRD4. | nih.gov |

| Nucleoside Analogue Library | 2D Fingerprint Similarity | Diversity of purine (B94841) and pyrimidine classes. | Screening for antiviral agents and cysteine protease inhibitors. | upenn.edu |

| Public Database (e.g., ChEMBL) | Quantitative Structure-Activity Relationship (QSAR) | Correlation of specific substitutions (e.g., C-5 position) with antiproliferative activity. | Anticancer research, particularly for cervical cancer cell lines. | mdpi.com |

Predictive Modeling for Chemical Space Exploration

Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful method for exploring the chemical space around a lead compound like 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. jrespharm.com QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. This allows for the virtual screening of novel, un-synthesized derivatives, prioritizing those with the highest predicted potency and guiding synthetic efforts. mdpi.com

The development of a QSAR model involves several key steps:

Dataset Preparation: A set of structurally related pyrimidine derivatives with experimentally measured biological activity is compiled. japsonline.com The dataset is typically divided into a training set for building the model and a test set for validating its predictive power. japsonline.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, atomic charges). jrespharm.comnih.gov For 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, important descriptors would quantify the effects of its halogenation, such as electrostatic potential and lipophilicity (XLogP3). nih.gov

Model Generation and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) are used to create an equation linking the descriptors to the activity. researchgate.net The model's robustness and predictive ability are assessed using statistical metrics like the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q²). nih.govthieme-connect.com

For halogenated pyrimidines, QSAR studies have successfully predicted their activity as inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov In such models, descriptors related to the electronic nature of the substituents are often critical. The trifluoromethyl group in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, for example, is known to enhance metabolic stability and lipophilicity, properties that are captured by specific QSAR descriptors and can be correlated with improved biological performance. vulcanchem.com

Table 2: Example of a Predictive QSAR Model for Pyrimidine Derivatives This table is a representative example based on published QSAR studies on pyrimidine derivatives and illustrates the components of a predictive model.

| Model Type | Target | Key Descriptors | Statistical Validation | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Antimalarial Activity (Pf-DHFR-TS) | Atomic Charges (qC7, qC9, q12, qC13), LUMO Energy | Equation: Log pMIC = 10.441 - 16.769(qC7) - 15.880(qC9) + 5.809(qC12) + 10.612(qC13) + 114.506(LUMO) | jrespharm.com |

| Comparative Molecular Field Analysis (CoMFA) | AXL Kinase Inhibition | Steric Fields, Electrostatic Fields | q² = 0.663, R² = 0.998 | japsonline.comthieme-connect.com |

| Bee Algorithm-MLR | Human DHODH Inhibition | Various DRAGON descriptors | Training Set R² = 0.9596, Test Set R² = 0.9185 | nih.gov |

| Machine Learning (QSAR) | Antiproliferative Activity (HeLa cells) | Forward selection of molecular descriptors | Blind validation correctly predicted the most active newly synthesized compound. | mdpi.com |

Through these predictive models, the vast chemical space of potential pyrimidine derivatives can be explored efficiently, allowing researchers to design new molecules with optimized properties for a range of applications.

Molecular and Cellular Mechanism Investigations of 2,4 Dichloro 5 Trifluoromethyl Pyrimidine

In Vitro Cellular Assays and Pathway Modulation

While specific in vitro studies for 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) are not documented, pyrimidine-based structures are central to many biologically active compounds, and their general mechanisms have been studied. The pyrimidine (B1678525) ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is a key feature in molecules designed to interact with biological targets. mdpi.com

Cell-Free System Studies of Molecular Interactions

There are no specific cell-free system studies published for 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Generally, such assays are used to determine if a compound can directly interact with isolated molecular targets like enzymes or receptors, independent of cellular environments. For instance, pyrimidine derivatives are often screened in cell-free assays against target enzymes such as kinases to assess binding. The trifluoromethyl group can enhance hydrophobic interactions with biological targets, a property that would be quantifiable in cell-free binding assays.

Mechanistic Analysis in Model Cell Lines

No specific mechanistic analyses for 2,4-dichloro-5-(trifluoromethyl)pyrimidine in model cell lines have been reported. Research on analogous compounds suggests that pyrimidine derivatives can modulate various cellular pathways. For example, certain trifluoromethyl-substituted pyrimidines have been investigated for their ability to inhibit enzymes crucial for DNA synthesis, such as thymidylate synthase. vulcanchem.com Studies in cell lines, like the HL-60 leukemia cell line, have been used to assess the cytotoxic effects of related dichloropyrimidine structures, where the presence and position of chlorine atoms were found to be critical for activity. vulcanchem.com However, no such data is available for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Studies on Cellular Uptake and Subcellular Localization Mechanisms

The mechanisms of cellular uptake and the specific subcellular localization of 2,4-dichloro-5-(trifluoromethyl)pyrimidine have not been investigated. For a compound to exert an intracellular effect, it must cross the cell membrane. Physicochemical properties such as lipophilicity, influenced by the trifluoromethyl and chloro groups, would play a crucial role in this process. vulcanchem.com For example, the related compound 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine (B11789819) is noted to have increased lipophilicity, potentially enhancing its tissue distribution and ability to cross cellular barriers. vulcanchem.com

Enzymatic Interactions and Inhibition Studies

The direct interaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with enzymes has not been a subject of detailed study. However, the pyrimidine scaffold is a well-known component of various enzyme inhibitors.

Enzyme Kinetic Analysis and Determination of Binding Affinities

There is no published enzyme kinetic data, such as IC₅₀ or Kᵢ values, for 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Determining these constants is a standard method for quantifying the potency of an enzyme inhibitor. nih.gov For context, other pyrimidine derivatives have been identified as potent inhibitors of various enzymes. For example, pyrimidine-based drugs have been developed to target viral RNA polymerase, and their inhibitory activities are well-characterized. mdpi.com The table below shows hypothetical data to illustrate how such findings would be presented, as no real data exists for the subject compound.

| Target Enzyme | Assay Type | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition |

|---|---|---|---|---|---|

| Thymidylate Synthase | Spectrophotometric | Related Pyrimidine Analog A | Data Not Available | Data Not Available | Hypothesized Competitive |

| Kinase X | Fluorescence | Related Pyrimidine Analog B | Data Not Available | Data Not Available | Hypothesized ATP-Competitive |

Investigation of Allosteric Modulation Mechanisms

There is no evidence that 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been investigated as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. rsc.orgnih.gov The pyrimidine structure is found in a number of compounds identified as allosteric modulators for various G-protein coupled receptors (GPCRs), such as the glucagon-like peptide 1 (GLP-1) receptor. researchgate.net For instance, a pyrimidine derivative, 4-(3-benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine, functions as a positive allosteric modulator (PAM) of the GLP-1 receptor. researchgate.net Such modulators are of interest because they can offer greater receptor-subtype selectivity compared to orthosteric ligands. rsc.org

Active Site Characterization and Ligand Binding Modes (e.g., through mutagenesis studies)

Specific active site characterization for a protein target directly binding 2,4-dichloro-5-(trifluoromethyl)pyrimidine is not extensively documented in publicly available literature. However, based on the known targets of its derivatives, inferences can be made about its potential ligand binding modes.

Derivatives of this compound are used to create inhibitors of various enzymes, particularly kinases. acs.orgresearchgate.net The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. The two chlorine atoms at the C2 and C4 positions are highly reactive and serve as key points for nucleophilic substitution, allowing for the attachment of various functional groups to build more complex and selective inhibitors. The regioselectivity of these substitutions can be influenced by catalysts like Lewis acids, which can direct additions to the C2 position. researchgate.net

The trifluoromethyl (-CF3) group at the C5 position is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule. In a protein's active site, this group would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity. For instance, in derivatives of the related compound 4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine, the trifluoromethyl group is suggested to mimic the adenine (B156593) ring of ATP, enabling competitive inhibition of kinases.

To definitively characterize an active site and the binding mode of a ligand like 2,4-dichloro-5-(trifluoromethyl)pyrimidine, mutagenesis studies would be employed. By systematically mutating amino acid residues within a suspected binding pocket and measuring the subsequent changes in binding affinity or enzyme inhibition, researchers can identify the specific residues crucial for the interaction. However, no such specific mutagenesis data for MFCD04065548 has been published.

Receptor Binding and Signaling Pathway Elucidation

Direct receptor binding assays and detailed elucidation of specific signaling pathways modulated by 2,4-dichloro-5-(trifluoromethyl)pyrimidine are not described in the available scientific literature. The compound's primary role is as a scaffold, meaning the biological activity is engineered into the derivatives created from it.

The interaction dynamics and selectivity of compounds derived from this pyrimidine scaffold are critical to their function as therapeutic agents. For example, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease therapy. acs.orgpatsnap.com Selectivity in these inhibitors is achieved by optimizing the substituents that extend from the pyrimidine core to interact with unique regions of the LRRK2 active site, distinguishing it from other kinases. acs.org

The metabolic stability conferred by the trifluoromethyl group is a key feature that can contribute to a longer duration of action and improved pharmacokinetic profile in the resulting drug candidates. The interaction of the ligand with its target is typically non-covalent, involving a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

As specific molecular targets for 2,4-dichloro-5-(trifluoromethyl)pyrimidine have not been identified, no analyses of downstream signaling cascades have been performed. However, the known targets of its derivatives provide insight into the pathways that can be modulated.

LRRK2 Inhibition: Inhibitors derived from pyrimidine scaffolds block the kinase activity of LRRK2, which is known to phosphorylate Rab GTPases. patsnap.com By inhibiting this action, these compounds can modulate endocytic and secretory pathways, which are implicated in the pathology of Parkinson's disease. patsnap.com

CARM1 Inhibition: Analogues such as 2,4-dichloro-5-(furan-3-yl)pyrimidine are used in the synthesis of inhibitors for Coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is a transcriptional coactivator that methylates histones and other proteins, and its overexpression is linked to multiple cancers. nih.govuni.lu Inhibition of CARM1 can suppress tumor growth and modulate immune responses, affecting signaling pathways related to cell cycle progression and gene transcription. uni.luacs.org